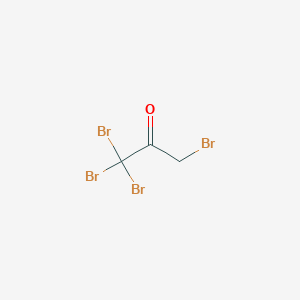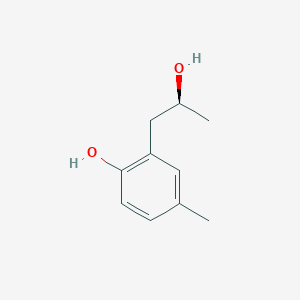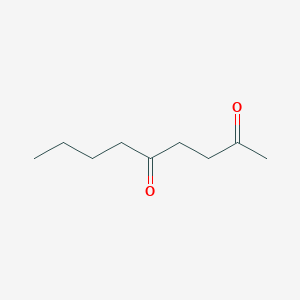
Mastoparan B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mastoparan B is a biologically active peptide found in the venom of the wasp Vespa basalis. It is a linear cationic α-helical peptide known for its wide range of biological effects, including antimicrobial, hemolytic, and anticancer activities . This compound is composed of 14 amino acid residues and has an amidated C-terminal .
準備方法
Synthetic Routes and Reaction Conditions: Mastoparan B can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using techniques such as affinity chromatography and HPLC .
化学反応の分析
Types of Reactions: Mastoparan B undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting oxidized this compound back to its reduced form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) in SPPS.
Major Products:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound without disulfide bonds.
Substitution: Modified this compound with altered amino acid sequences.
科学的研究の応用
Mastoparan B has numerous scientific research applications, including:
作用機序
Mastoparan B exerts its effects through several mechanisms:
Mast Cell Degranulation: It promotes the release of histamine and other mediators from mast cells by interacting with cell membranes and inducing calcium influx.
Activation of Protein G: this compound stimulates the GTPase activity of certain G protein subunits, shortening the lifespan of active G proteins and modulating signal transduction pathways.
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
類似化合物との比較
Mastoparan B is part of a larger family of mastoparans, which are linear cationic α-helical peptides found in wasp venom. Similar compounds include:
Mastoparan L: Found in Vespa lewisii, known for its ability to increase GTPase activity.
Mastoparan X: Another variant with similar biological activities but different amino acid sequences.
Dominulin A and B: Peptides with high antimicrobial activity and low hemolytic activity.
This compound is unique due to its specific amino acid sequence and its potent antimicrobial and anticancer activities .
特性
分子式 |
C78H138N20O16 |
|---|---|
分子量 |
1612.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChIキー |
NSFBOCKFBVQQKB-CQWNSWRRSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[dichlorofluoromethyl]thio}-1H-indole](/img/structure/B8472407.png)





